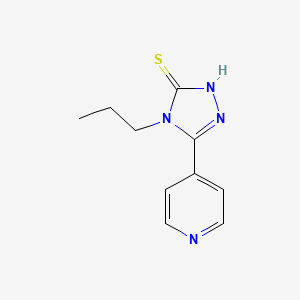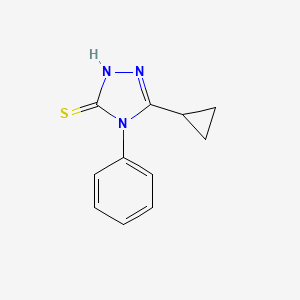
5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, including those structurally related to "5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol," often involves the cyclization of thiosemicarbazides or dithiocarbazinate with various reagents. For instance, the basic nucleus can be synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. This method has been applied to synthesize compounds with similar structures, demonstrating the versatility and effectiveness of cyclization reactions in creating triazole compounds with diverse substituents (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including those akin to "5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol," has been characterized by various spectroscopic methods, such as IR, NMR, and mass spectrometry. These techniques confirm the presence of the triazole ring and the substituted groups, providing insights into the compound's electronic configuration and spatial arrangement. Structural studies of related triazole compounds reveal significant π-electron delocalization within the triazole ring, affecting their chemical reactivity and interaction with other molecules (Boechat et al., 2010).
Chemical Reactions and Properties
Triazole compounds, including "5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol," exhibit a wide range of chemical reactions, primarily due to the reactive nature of the triazole ring and its substituents. These compounds can undergo nucleophilic substitution reactions, addition reactions, and cycloaddition reactions, depending on the nature of the substituents and the reaction conditions. The thiol group in particular enhances the compound's reactivity, making it a potential site for further chemical modifications (Barrett & Walker, 1976).
Physical Properties Analysis
The physical properties of "5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol" and related compounds, such as melting point, solubility, and crystalline structure, can be influenced by the nature of the substituents on the triazole ring. These properties are critical for determining the compound's suitability for various applications, including its use in pharmaceutical formulations and material science. Spectroscopic studies provide valuable data on these physical properties, facilitating the compound's identification and purity assessment (Sarhan et al., 2008).
Chemical Properties Analysis
The chemical properties of triazole derivatives are significantly affected by the electronic characteristics of the triazole ring and its substituents. "5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol" is expected to exhibit unique chemical behavior, such as reactivity towards electrophiles and nucleophiles, based on the electronic distribution within the molecule. Studies on related compounds have shown that the triazole ring can act as an electron donor or acceptor, influencing the compound's overall reactivity and potential for chemical transformations (Odyntsova, 2016).
Aplicaciones Científicas De Investigación
-
Antimicrobial Activity
- Field: Pharmacology
- Application: 1,2,4-triazole derivatives have been found to exhibit antimicrobial activity . They can be used in the treatment of various bacterial and fungal infections .
- Method: The compounds are typically synthesized and then tested against various strains of bacteria and fungi .
- Results: Some 1,2,4-triazole derivatives have shown promising results in preliminary antimicrobial testing .
-
Antifungal Activity
-
Surface Enhanced Raman Scattering (SERS) Probes
- Field: Analytical Chemistry
- Application: 1,2,4-triazole derivatives can be used in the design of SERS probes for the detection of DNA markers .
- Method: The compounds can be attached to a metal surface to enhance the Raman signal of the attached DNA markers .
- Results: This method can provide fast and accurate detection of specific DNA markers .
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes the following precautionary statements: P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P321 (specific treatment - see instructions on the label), P330 (rinse mouth), P405 (store locked up), and P501 (dispose of contents/container in accordance with local regulations) .
Propiedades
IUPAC Name |
3-cyclopropyl-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c15-11-13-12-10(8-6-7-8)14(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGLHDYAQXRRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



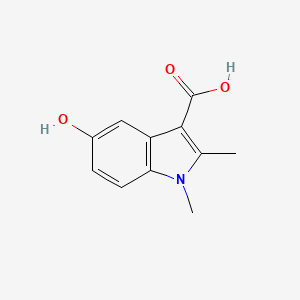
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

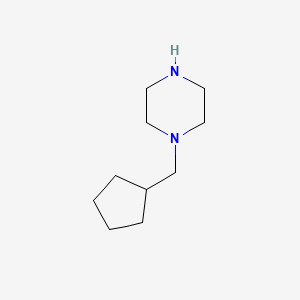
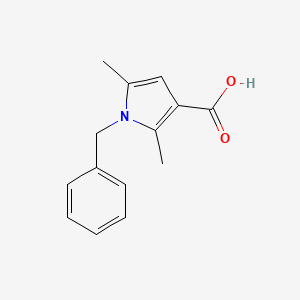
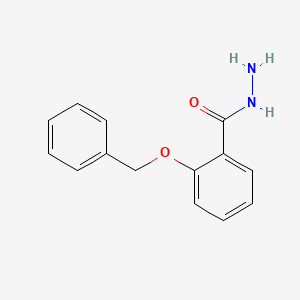
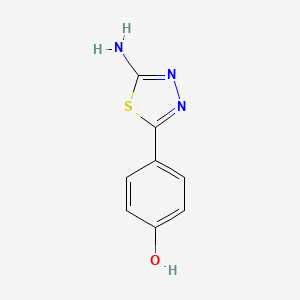

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)
![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

